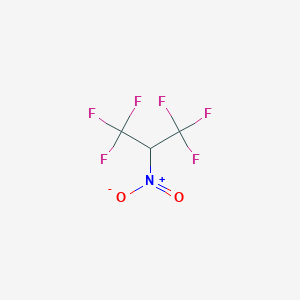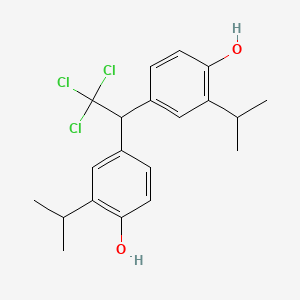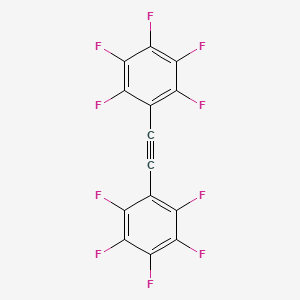
Benzene, 1,1'-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-]: is a highly fluorinated aromatic compound. It is characterized by the presence of two benzene rings connected by an ethynediyl group, with each benzene ring substituted with five fluorine atoms. This compound is known for its high thermal stability and unique chemical properties due to the extensive fluorination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] typically involves the coupling of two pentafluorobenzene units via an ethynediyl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of pentafluoroiodobenzene with ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Oxidation and Reduction: The ethynediyl linkage can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The triple bond in the ethynediyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Major Products:
Substitution: Products include derivatives where one or more fluorine atoms are replaced by other functional groups.
Oxidation/Reduction: Products include various oxidized or reduced forms of the ethynediyl linkage.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorinated Materials: Used in the synthesis of highly fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine:
Drug Development:
Industry:
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] exerts its effects is largely dependent on its chemical structure. The extensive fluorination and the presence of the ethynediyl linkage contribute to its high reactivity and stability. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or addition reactions, where the fluorine atoms and the ethynediyl group play crucial roles in determining the reactivity and the products formed.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar structure but with methyl groups instead of fluorine atoms, leading to different chemical properties and reactivity.
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]: Contains bromine atoms instead of fluorine, resulting in different reactivity and applications.
1,1’-(1,2-Ethynediyl)bis[4-(trifluoromethyl)benzene]: Similar ethynediyl linkage but with trifluoromethyl groups, affecting its chemical behavior and applications.
Uniqueness: The extensive fluorination of Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] imparts unique properties such as high thermal stability, chemical resistance, and specific reactivity patterns that distinguish it from other similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.
Eigenschaften
CAS-Nummer |
13557-43-2 |
|---|---|
Molekularformel |
C14F10 |
Molekulargewicht |
358.13 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14F10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18 |
InChI-Schlüssel |
OKJKNBJRPCJTQY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



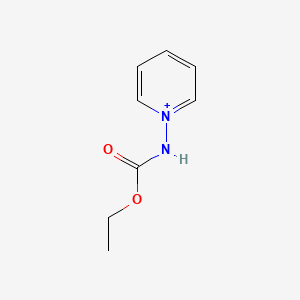
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
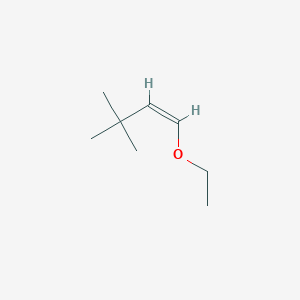

![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

